2-Allyl-3-ethoxy-4-methoxyphenol
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Overview
Description
2-Allyl-3-ethoxy-4-methoxyphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is structurally related to eugenol, a well-known phenolic compound found in clove oil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-ethoxy-4-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative. For example, starting with 2-allyl-4-methoxyphenol, an ethoxy group can be introduced through an etherification reaction using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-ethoxy-4-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the allyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated phenolic compounds.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2-Allyl-3-ethoxy-4-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Allyl-3-ethoxy-4-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to its antioxidant properties. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components. Additionally, the methoxy and ethoxy groups can modulate the compound’s lipophilicity and bioavailability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): A structurally related compound with similar biological activities.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Another phenolic compound with antioxidant and antimicrobial properties.
Guaiacol (2-methoxyphenol): A simpler phenolic compound used in various industrial applications.
Uniqueness
2-Allyl-3-ethoxy-4-methoxyphenol is unique due to the presence of both ethoxy and methoxy groups, which can enhance its solubility and reactivity compared to other phenolic compounds. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in diverse fields.
Properties
CAS No. |
501368-16-7 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-ethoxy-4-methoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C12H16O3/c1-4-6-9-10(13)7-8-11(14-3)12(9)15-5-2/h4,7-8,13H,1,5-6H2,2-3H3 |
InChI Key |
PPSBHAJRGRMCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1CC=C)O)OC |
Origin of Product |
United States |
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